Boc-L-leucinol
Overview
Description
Boc-L-leucinol is a compound with the linear formula (CH3)2CHCH2CH [NHCO2C (CH3)3]CH2OH
. It is used in peptide synthesis and has an assay of 95% . It is a precursor to enantiomerically pure α-methyl amines . It is also a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It has been used in the total synthesis of the gastro-protective amicoumacin C .
Synthesis Analysis
Boc-L-leucinol is synthesized from L-Leucine . L-Leucine is treated with NaBH4 and I2 under argon to give L-leucinol, which is then coupled with Boc-protected amino acids to form the dipeptide alcohols .
Molecular Structure Analysis
The molecular weight of Boc-L-leucinol is 217.31 . Its SMILES string is CC(C)CC@@HNC(=O)OC(C)(C)C
. The InChI key is LQTMEOSBXTVYRM-VIFPVBQESA-N
.
Chemical Reactions Analysis
Boc-L-leucinol is suitable for Boc solid-phase peptide synthesis . It is a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes .
Physical And Chemical Properties Analysis
Boc-L-leucinol is a liquid . It has an optical activity of [α]23/D −27°, c = 2 in methanol
. The density of Boc-L-leucinol is 1.0±0.1 g/cm3
. Its boiling point is 319.3±25.0 °C at 760 mmHg
.
Scientific Research Applications
Synthesis of Analogue Compounds : N-Boc-L-Leucinol was used to synthesize C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271, important in drug development (Leanna et al., 2000).
Chiral Polymer Synthesis : Boc-L-leucinol was utilized in the synthesis and polymerization of amino acid-based chiral monomers, leading to pH-responsive polymers with potential applications in drug delivery and biomolecule conjugation (Bauri et al., 2013).
Polymeric Gel Synthesis : In the synthesis of amino acid-based covalently cross-linked polymeric gels, Boc-leucine methacryloyloxyethyl ester (a derivative of Boc-L-leucinol) was polymerized, resulting in gels with applications in rheology and material sciences (Vaish et al., 2015).
Bioprotective Agent Synthesis : Boc-L-leucinol was used in the synthesis of the bioprotective agent JP4-039, demonstrating its utility in the development of protective compounds (Bernardim & Burtoloso, 2014).
Copolymer Synthesis with Chiroptical Properties : Using Boc-L-leucinol in the synthesis of chiral copolymers resulted in materials with thermo and pH-dependent solubility, useful in applications like optical devices (Bauri et al., 2013).
Study on Cellular Protection : Leucine, related to Boc-L-leucinol, was shown to protect bovine intestinal epithelial cells from oxidative damage, highlighting its potential in cellular protection studies (Mao et al., 2022).
Peptide Conformation Research : Boc-L-leucinol derivatives were used in the study of helical Aib peptides, contributing to research in peptide chemistry (Demizu et al., 2012).
Renin Inhibitor Synthesis : Boc-L-leucinol was used in the development of retro-inverso tripeptide renin inhibitors, demonstrating its role in medicinal chemistry (Patel & Ryono, 1992).
Gene Vector Research : Nα-Boc-protected leucine vinyl ester, related to Boc-L-leucinol, was synthesized and studied for its role in enhancing gene transfection efficiency, highlighting applications in gene therapy (Zhang et al., 2012).
Synthesis of Electrochromic Materials : Boc-L-leucinol derivatives were used to create amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives with potential applications in electrochromic devices and chiral recognition (Hu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427022 | |
Record name | Boc-L-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-leucinol | |
CAS RN |
82010-31-9 | |
Record name | Boc-L-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-leucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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